molecular formula C12H8F2N2O B336590 N-(2,4-difluorophenyl)pyridine-3-carboxamide

N-(2,4-difluorophenyl)pyridine-3-carboxamide

Cat. No.: B336590
M. Wt: 234.2 g/mol
InChI Key: NOCNRSXZPFJMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)pyridine-3-carboxamide is a compound that belongs to the class of fluorinated aromatic amides It is characterized by the presence of two fluorine atoms on the phenyl ring and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)pyridine-3-carboxamide typically involves the reaction of 2,4-difluoroaniline with nicotinic acid or its derivatives. One common method is the condensation reaction between 2,4-difluoroaniline and nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2,4-difluorophenyl)pyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a tool for studying cellular processes.

    Industrial Applications: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • 2,4-Difluorophenyl pyrazole chalcone
  • 2,4-Difluorophenyl succinamic acid

Comparison: N-(2,4-difluorophenyl)pyridine-3-carboxamide is unique due to its specific structure, which combines the properties of both the difluorophenyl and nicotinamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in various research and industrial contexts.

Properties

Molecular Formula

C12H8F2N2O

Molecular Weight

234.2 g/mol

IUPAC Name

N-(2,4-difluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8F2N2O/c13-9-3-4-11(10(14)6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)

InChI Key

NOCNRSXZPFJMMC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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